N-{[1,1'-biphenyl]-2-yl}-4-chloro-2,5-dimethoxybenzene-1-sulfonamide
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Overview
Description
N-{[1,1’-biphenyl]-2-yl}-4-chloro-2,5-dimethoxybenzene-1-sulfonamide is a complex organic compound that features a biphenyl structure with additional functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1,1’-biphenyl]-2-yl}-4-chloro-2,5-dimethoxybenzene-1-sulfonamide typically involves multiple steps. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is used to form the biphenyl core. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-{[1,1’-biphenyl]-2-yl}-4-chloro-2,5-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the presence of aromatic rings, the compound can participate in electrophilic substitution reactions.
Nucleophilic Substitution: The sulfonamide group can be a site for nucleophilic attack.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and chloro substituents.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can introduce various functional groups onto the aromatic rings, while nucleophilic substitution can modify the sulfonamide group.
Scientific Research Applications
N-{[1,1’-biphenyl]-2-yl}-4-chloro-2,5-dimethoxybenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The biphenyl core can be used in the design of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of N-{[1,1’-biphenyl]-2-yl}-4-chloro-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The biphenyl structure allows the compound to fit into hydrophobic pockets of proteins, potentially inhibiting their function. The sulfonamide group can form hydrogen bonds with amino acid residues, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two benzene rings connected by a single bond.
4-Chloro-2,5-dimethoxybenzenesulfonamide: A compound with similar functional groups but lacking the biphenyl structure.
Properties
IUPAC Name |
4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4S/c1-25-18-13-20(19(26-2)12-16(18)21)27(23,24)22-17-11-7-6-10-15(17)14-8-4-3-5-9-14/h3-13,22H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWDFHUUXWDHOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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